molecular formula C16H25N5O3 B5657415 [4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid

[4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid

Cat. No. B5657415
M. Wt: 335.40 g/mol
InChI Key: UDTLPKKBVZUECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that falls within the category of triazaspiro dodecyl compounds, which are known for their diverse biological activities. The molecule's structure suggests it contains elements of imidazole, triazole, and acetic acid derivatives, indicative of potential applications in medicinal chemistry.

Synthesis Analysis

Synthesis of structurally related compounds typically involves multi-step chemical reactions, starting from basic building blocks such as imidazoles, acetic acids, and halides. For instance, compounds structurally related to the specified molecule have been synthesized through reactions involving benzoyl imidazole derivatives and acetic acids, suggesting a possible route for the synthesis of our compound of interest (Caliendo et al., 1994).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, providing detailed insight into intermolecular interactions. For example, studies on imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives highlight the importance of hydrogen bonding and other non-covalent interactions in defining molecular conformation (Dylong et al., 2016).

Chemical Reactions and Properties

Chemical reactivity studies often focus on functional group transformations, such as the conversion of acetic acid derivatives into various heterocyclic compounds. For example, the reaction of benzil with aldehydes and ammonium acetate in the presence of catalysts has been shown to yield trisubstituted imidazoles, which could be a relevant reaction for modifying or synthesizing derivatives of the target compound (Das et al., 2013).

properties

IUPAC Name

2-[4-(1H-imidazol-5-ylmethyl)-1-methyl-9-oxo-1,4,10-triazaspiro[5.6]dodecan-10-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-19-6-7-20(9-13-8-17-12-18-13)11-16(19)3-2-14(22)21(5-4-16)10-15(23)24/h8,12H,2-7,9-11H2,1H3,(H,17,18)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTLPKKBVZUECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC12CCC(=O)N(CC2)CC(=O)O)CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.